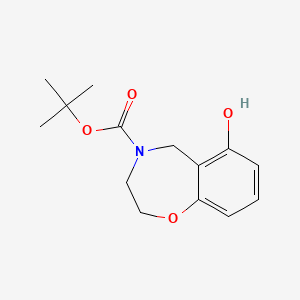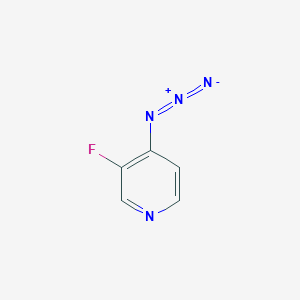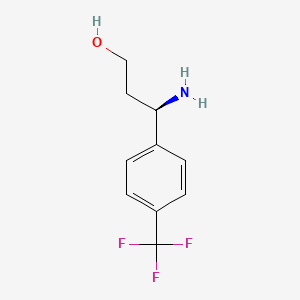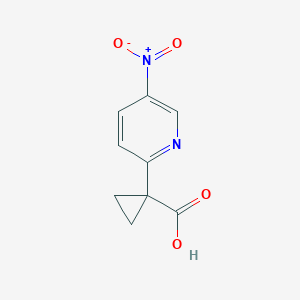
1-(5-Nitropyridin-2-yl)cyclopropane-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its unique structure, which includes a nitropyridine moiety attached to a cyclopropane ring, making it a subject of extensive research.
准备方法
The synthesis of 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylic acid involves several steps, typically starting with the nitration of pyridine derivatives. One common method includes the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and advanced purification techniques.
化学反应分析
1-(5-Nitropyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
These reactions typically occur under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts. The major products formed from these reactions include amino derivatives, nitroso compounds, and various substituted pyridines.
科学研究应用
1-(5-Nitropyridin-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a drug candidate due to its biological activity.
Medicine: Research is ongoing to explore its use in the treatment of diseases, particularly those involving inflammatory and infectious processes.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity to its targets . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
相似化合物的比较
1-(5-Nitropyridin-2-yl)cyclopropane-1-carboxylic acid can be compared with other nitropyridine derivatives, such as:
4-Chloro-3-nitropyridine-2-yl cyclopropane carboxamide: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
3-Nitropyridine: A simpler derivative that lacks the cyclopropane ring, making it less rigid and potentially less selective in its interactions.
The uniqueness of 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylic acid lies in its combination of the nitropyridine moiety and the cyclopropane ring, which imparts distinct chemical and biological characteristics.
属性
分子式 |
C9H8N2O4 |
|---|---|
分子量 |
208.17 g/mol |
IUPAC 名称 |
1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4/c12-8(13)9(3-4-9)7-2-1-6(5-10-7)11(14)15/h1-2,5H,3-4H2,(H,12,13) |
InChI 键 |
ZPGPTSMNPUKZNA-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


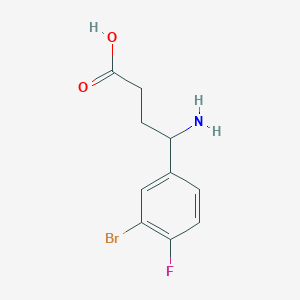
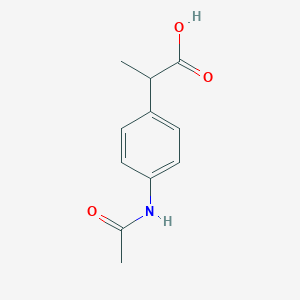
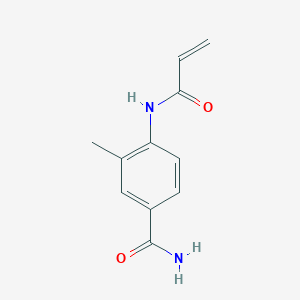
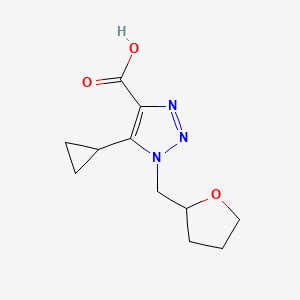
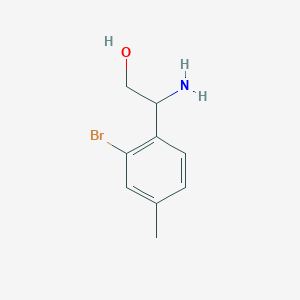

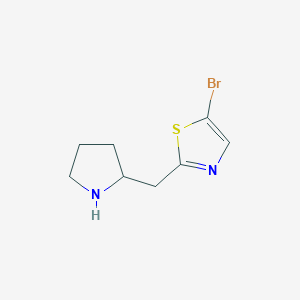
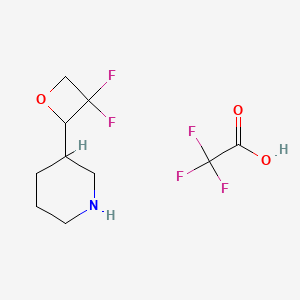
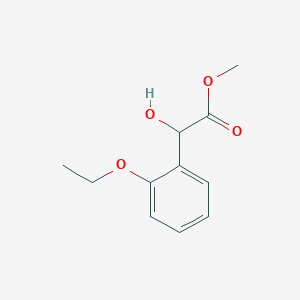
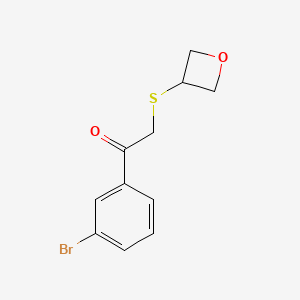
![1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13552145.png)
